Cellular CSNK2A Kinase Engagement: A Direct Regioisomer Potency Comparison for 4-Pyridyl vs. 2-Pyridyl vs. 3-Pyridyl Analogs
In a direct regioisomer comparison using identical scaffold elaboration, the 4-pyridyl analog (4p) exhibited a CSNK2A cellular IC50 of 14.0 µM. This represents a 1.75-fold reduction in potency compared to the 3-pyridyl analog (4o, IC50 = 6.0 µM) and a 1.75-fold increase compared to the 2-pyridyl analog (4n, IC50 = 8.0 µM), as measured in an in-cell NanoBRET target engagement assay [1]. This data confirms that the 4-pyridyl regioisomer occupancys a distinct and quantifiable point on the potency spectrum within this chemotype, neither maximizing nor minimizing kinase inhibition, thus offering a differentiated starting point for fine-tuning selective kinase activity.
| Evidence Dimension | In-cell CSNK2A kinase target engagement |
|---|---|
| Target Compound Data | IC50 = 14.0 µM (for the 4-pyridyl analog 4p) |
| Comparator Or Baseline | 2-pyridyl analog 4n: IC50 = 8.0 µM; 3-pyridyl analog 4o: IC50 = 6.0 µM |
| Quantified Difference | 4p vs. 4o: 2.3-fold less potent. 4p vs. 4n: 1.8-fold less potent. 4p vs. parent benzyl analog SGC-CK2-2 (IC50 ~0.2 µM): ~70-fold reduction. |
| Conditions | NanoBRET assay in HEK293 cells, measuring in-cell target engagement of CSNK2A. |
Why This Matters
For projects aiming to dial-out CSNK2A kinase activity while retaining the chemotype, the 4-pyridyl building block provides a pre-validated, quantitatively-characterized attenuation strategy, unlike untested heterocyclic replacements.
- [1] MDPI. (2024). Table 3: Pyridylmethyl analogs. Pharmaceuticals, 17(3), 306. View Source
